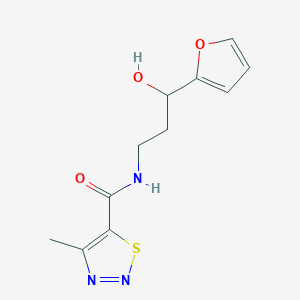
N-(3-(furan-2-yl)-3-hydroxypropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound contains a furan ring, a thiadiazole ring, and a carboxamide group. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen. Thiadiazole is a type of heterocycle that contains a five-membered ring made up of two nitrogen atoms, two carbon atoms, and one sulfur atom. Carboxamide is a functional group that consists of a carbonyl (C=O) and an amine (NH2).
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiadiazole ring and the attachment of the furan and carboxamide groups. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The aromatic rings (furan and thiadiazole) likely contribute to the compound’s stability. The carboxamide group could participate in hydrogen bonding, affecting the compound’s solubility and reactivity.Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The furan ring is known to undergo electrophilic substitution reactions, while the thiadiazole ring can participate in nucleophilic substitution reactions. The carboxamide group can be involved in various reactions, such as hydrolysis or condensation.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces between its molecules.Scientific Research Applications
-
Antimicrobial Activity
- Field : Medicinal Chemistry
- Application Summary : Compounds containing the furan-2-yl group have been studied for their antimicrobial activity . Specifically, 3-Aryl-3-(furan-2-yl)propanoic acid derivatives have been synthesized and tested .
- Methods : The synthesis involved reactions of 3-(furan-2-yl)propenoic acids and their esters with arenes in Brønsted superacid TfOH . This affords products of hydroarylation of the carbon–carbon double bond .
- Results : These compounds demonstrated good antimicrobial activity against yeast-like fungi Candida albicans, Escherichia coli, and Staphylococcus aureus at a concentration of 64 µg/mL .
-
Cancer Treatment
- Field : Pharmacology
- Application Summary : Chalcones containing the furan-2-yl group have been developed for the treatment of lung cancer . Specifically, (3-(furan-2-yl)pyrazol-4-yl) chalcones were tested against the lung carcinoma cell line (A549) .
- Methods : The cytotoxic effect of the novel chalcones was detected using the MTT assay . Molecular docking studies were performed on the most effective chalcones .
- Results : The results showed that all tested chalcones give different cytotoxic effects toward lung carcinoma .
-
Synthesis of Diverse Alicyclic or Heterocyclic Products
- Field : Organic Chemistry
- Application Summary : Enetriketones containing the furan-2-yl group are attractive objects for designing various transformations, including condensations . These transformations could afford diverse alicyclic or heterocyclic products .
- Methods : The synthesis involved reactions of 3-(furan-2-yl)propenoic acids and their esters with arenes in Brønsted superacid TfOH . This affords products of hydroarylation of the carbon–carbon double bond .
- Results : The resulting compounds demonstrate good antimicrobial activity against yeast-like fungi Candida albicans .
-
Treatment of Lung Cancer
- Field : Pharmacology
- Application Summary : A new chalcone series has been developed that may be useful in the treatment of lung cancer . The new series was confirmed by the different spectral tools .
- Methods : MTT assay was used to detect the cytotoxic effect of the novel chalcones against lung cancer cell line (A549) . Molecular docking studies were performed on the most two effective chalcones .
- Results : The results proved that all tested chalcones give different cytotoxic effects toward lung carcinoma .
-
Designing Various Transformations
- Field : Organic Chemistry
- Application Summary : Enetriketones containing the furan-2-yl group are attractive objects for designing various transformations, including condensations . These transformations could afford diverse alicyclic or heterocyclic products .
- Methods : The synthesis involved reactions of 3-(furan-2-yl)propenoic acids and their esters with arenes in Brønsted superacid TfOH . This affords products of hydroarylation of the carbon–carbon double bond .
- Results : The resulting compounds demonstrate good antimicrobial activity against yeast-like fungi Candida albicans .
-
Treatment of Lung Cancer
- Field : Pharmacology
- Application Summary : A new chalcone series has been developed that may be useful in the treatment of lung cancer . The new series was confirmed by the different spectral tools .
- Methods : MTT assay was used to detect the cytotoxic effect of the novel chalcones against lung cancer cell line (A549) . Molecular docking studies were performed on the most two effective chalcones .
- Results : The results proved that all tested chalcones give different cytotoxic effects toward lung carcinoma .
Safety And Hazards
Without specific data, it’s difficult to provide accurate information about the safety and hazards of this compound. However, like all chemicals, it should be handled with care, using appropriate personal protective equipment and following safe laboratory practices.
Future Directions
The potential applications of this compound would depend on its properties and biological activity. It could be of interest for further study in fields such as medicinal chemistry, materials science, or synthetic chemistry.
Please note that this is a general analysis based on the structure of the compound and the properties of its functional groups. For a more detailed and accurate analysis, specific experimental data and literature sources would be needed.
properties
IUPAC Name |
N-[3-(furan-2-yl)-3-hydroxypropyl]-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3S/c1-7-10(18-14-13-7)11(16)12-5-4-8(15)9-3-2-6-17-9/h2-3,6,8,15H,4-5H2,1H3,(H,12,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNJORFLZVJDQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCCC(C2=CC=CO2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(furan-2-yl)-3-hydroxypropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromophenyl)-2-[6-(tert-butylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2394635.png)
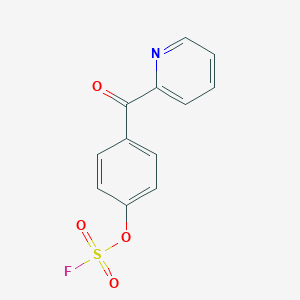
![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2394637.png)
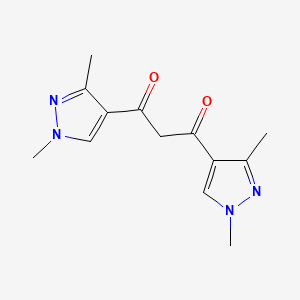
![(3,4-Difluorophenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2394639.png)
![3-(4-Chlorophenyl)-2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2394641.png)
![[3-(Propan-2-yl)oxetan-3-yl]methanamine](/img/structure/B2394642.png)
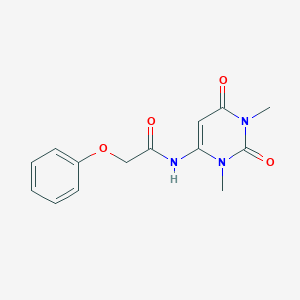
![1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole dihydrochloride](/img/no-structure.png)
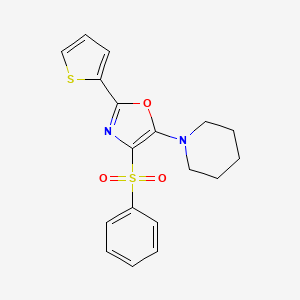
![2-Chloro-N-[2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethyl]acetamide](/img/structure/B2394651.png)
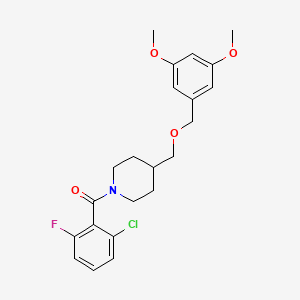
![2-(benzo[d][1,3]dioxol-5-yl)-N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)acetamide](/img/structure/B2394653.png)
![N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2394656.png)